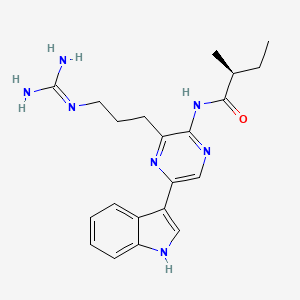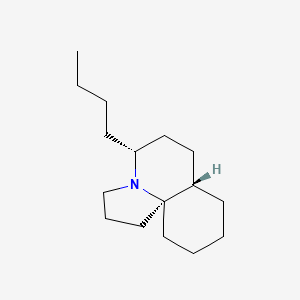
Lepadiformine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lepadiformine C is a natural product found in Clavelina moluccensis with data available.
Applications De Recherche Scientifique
Cardiovascular Research
Lepadiformine C, along with its variants A and B, has been studied for its cardiovascular effects. One study found that lepadiformine A and B influenced the cardiac background inward rectifying K+ outward current (I_K1) in frog atrial myocytes. This compound, due to its structural differences, showed a markedly decreased inhibitory effect compared to A and B, indicating the importance of specific molecular structures in its cardiovascular activity (Sauviat et al., 2006). Another study investigated the cardiovascular effects of lepadiformine in vivo on arterial blood pressure and electrocardiograms in rats, as well as in situ on peripheral vascular pressure in rabbits. This study suggests that lepadiformine has potential antiarrhythmic properties (Jugé et al., 2001).
Synthesis and Chemical Structure
Several studies have focused on the synthesis and structural analysis of this compound. One research achieved the asymmetric synthesis of this compound using d-proline, highlighting the 'memory of chirality' concept in its synthesis (Lee et al., 2017). Another study developed a method for synthesizing lepadiformine A, B, and C using N-Boc α-amino nitriles, demonstrating the utility of these compounds in alkaloid synthesis (Perry et al., 2012). Further research has been conducted on stereocontrolled synthesis strategies for lepadiformine A (Lygo et al., 2008) and on total syntheses of lepadiformine via various chemical reactions (Schaer & Renaud, 2006), (Sun et al., 2001).
Propriétés
Formule moléculaire |
C16H29N |
|---|---|
Poids moléculaire |
235.41 g/mol |
Nom IUPAC |
(5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinoline |
InChI |
InChI=1S/C16H29N/c1-2-3-8-15-10-9-14-7-4-5-11-16(14)12-6-13-17(15)16/h14-15H,2-13H2,1H3/t14-,15+,16-/m0/s1 |
Clé InChI |
ARTIWNYIINGTLF-XHSDSOJGSA-N |
SMILES isomérique |
CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1CCC3 |
SMILES canonique |
CCCCC1CCC2CCCCC23N1CCC3 |
Synonymes |
lepadiformine lepadiformine A lepadiformine B lepadiformine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



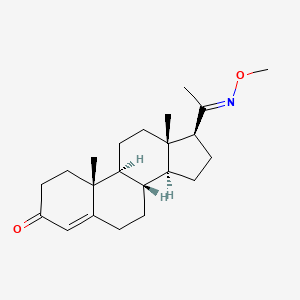
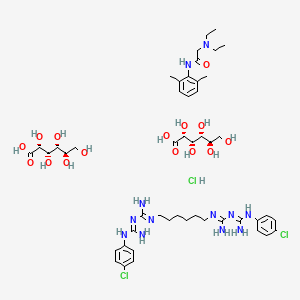
![2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid](/img/structure/B1245429.png)
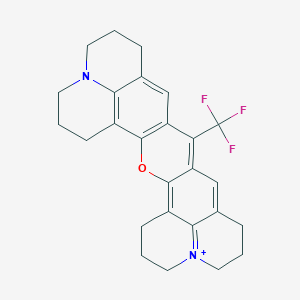


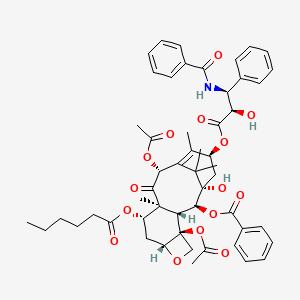
![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)


